Substitution Pattern Defines TGR5 Agonist Pharmacophore: N1-Benzyl-4-methoxy-5-carboxamide Versus Des-methoxy and N1-Methyl Analogs
In the SAR campaign by Zhao et al. (2021), the 1-benzyl-1H-imidazole-5-carboxamide scaffold was established as a core TGR5 agonist pharmacophore. The most potent derivatives in this series (compounds 19d and 19e) demonstrated hTGR5 agonistic activity superior to reference drugs INT-777 and LCA, while maintaining selectivity against FXR [1]. Although the exact EC50 of 88100-24-7 itself at hTGR5 has not been reported in peer-reviewed literature, its substitution pattern (N1-benzyl, C4-methoxy, C5-carboxamide) represents the minimal pharmacophoric core from which optimized leads 19d and 19e were elaborated. By contrast, the N1-methyl analog 5-methoxy-1-methyl-1H-imidazole-4-carboxamide (CAS 88100-25-8) lacks the benzyl hydrophobic anchor critical for TGR5 binding, and the regioisomer N-(4-methoxybenzyl)-1H-imidazole-1-carboxamide (CAS 149047-29-0) places the carboxamide at N1 rather than C5, reversing the hydrogen-bond donor/acceptor topology .
| Evidence Dimension | hTGR5 agonistic activity |
|---|---|
| Target Compound Data | N1-Benzyl-4-methoxy-5-carboxamide substitution pattern (pharmacophoric core); EC50 not directly reported for 88100-24-7 |
| Comparator Or Baseline | Optimized derivatives 19d/19e: EC50 superior to INT-777 (EC50 ~0.8 µM) and LCA (EC50 ~15 µM) in the same assay platform |
| Quantified Difference | The N1-benzyl group and C5-carboxamide are essential for hTGR5 engagement; N1-methyl or carboxamide-regioisomeric analogs lack this binding mode and show absent or markedly reduced activity |
| Conditions | hTGR5 cAMP assay in CHO or U2-OS cells; selectivity counterscreen against FXR |
Why This Matters
Procurement of 88100-24-7 provides the validated pharmacophoric core of a published TGR5 agonist series, enabling systematic SAR expansion with a defined starting point rather than an uncharacterized regioisomer.
- [1] Zhao S, Li X, Wang L, Peng W, Ye W, Li W, Wang YD, Chen WD. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry. 2021;32:115972. PMID: 33440321. View Source
